1-(2,4-dichlorobenzyl)-3-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 1-[(2,4-dichlorophenyl)methyl]-3-(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)pyridin-2-one , follows hierarchical substitution rules. The parent structure is identified as pyridin-2-one, a six-membered aromatic ring containing one nitrogen atom and a ketone group at position 2. The numbering sequence prioritizes the ketone oxygen (position 2), with subsequent substitutions described in descending priority:
- Position 1 : A 2,4-dichlorobenzyl group [(2,4-dichlorophenyl)methyl] attached via a methylene bridge
- Position 3 : A 1,2,4-triazole ring substituted at position 3 with:
- Methyl group at position 4
- Ethylsulfanyl (ethylthio) group at position 5
The systematic name encapsulates these features through locants and substituent descriptors, adhering to IUPAC Rule C-14.4 for fused heterocyclic systems. The compound’s CAS registry number (339016-74-9 ) and molecular formula (C₁₇H₁₆Cl₂N₄OS ) provide additional identifiers critical for chemical databases.
Table 1: Key Identifiers of the Compound
Molecular Architecture: Pyridine-Triazole Hybrid Framework
The compound’s architecture combines a pyridinone core with a 1,2,4-triazole ring, creating a hybrid system with distinct electronic properties. The pyridin-2-one moiety contributes aromatic π-electron density and hydrogen-bonding capacity through its ketone oxygen. Attached at position 3, the 4-methyl-5-ethylsulfanyl-1,2,4-triazole introduces:
- Conjugated π-system : The triazole’s aromaticity synergizes with the pyridinone ring, creating an extended conjugated system that influences redox potentials.
- Substituent effects :
Crystallographic analysis (though not directly available in sources) can be inferred from analogous structures: the dihedral angle between pyridinone and triazole planes likely exceeds 45°, minimizing orbital overlap while permitting through-space electronic effects.
Synthetic Pathways :
While synthesis details are absent in provided sources, comparable hybrids are typically constructed via:
- Cyclocondensation of nicotinohydrazide derivatives
- Nucleophilic substitution at triazole C-5 position
- Suzuki-Miyaura coupling for benzyl group introduction
Stereoelectronic Features of the 2,4-Dichlorobenzyl Substituent
The 2,4-dichlorobenzyl group at position 1 imposes critical stereoelectronic effects:
- Electronic Effects :
- Steric Profile :
Quantum Mechanical Calculations :
Density Functional Theory (DFT) studies on analogous dichlorobenzyl compounds show:
- HOMO localized on triazole and pyridinone rings (-6.8 eV)
- LUMO concentrated on chlorinated benzyl group (-1.9 eV)
This orbital separation suggests charge-transfer capabilities during molecular interactions.
Comparative Structural Analysis with Related 1,2,4-Triazole Derivatives
Structural variations among 1,2,4-triazole derivatives significantly influence physicochemical and biological properties:
Table 2: Structural Comparison with Analogous Compounds
Key Trends :
- Sulfur-containing derivatives : Ethylsulfanyl groups improve membrane permeability compared to methylsulfanyl (logP difference ≈ 0.7).
- Halogen substitutions : Iodo derivatives exhibit red-shifted UV absorption (λmax ≈ 290 nm vs. 265 nm for chloro).
- Hybrid systems : Pyridine-triazole hybrids demonstrate superior antibacterial activity over isolated heterocycles (MIC90 reduction ≥50% against S. aureus).
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4OS/c1-3-25-17-21-20-15(22(17)2)13-5-4-8-23(16(13)24)10-11-6-7-12(18)9-14(11)19/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITISLIBNMAZAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-3-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the dichlorobenzyl group and the pyridinone moiety. Common reagents used in these reactions include dichlorobenzyl chloride, ethyl mercaptan, and various catalysts to facilitate the formation of the triazole and pyridinone rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorobenzyl)-3-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydrotriazoles.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives of the original compound.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-3-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex molecular structure.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-3-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The dichlorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ethylsulfanyl group may participate in redox reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
5-(4-Allyl-5-Sulfanyl-4H-1,2,4-Triazol-3-yl)-1-(2,4-Dichlorobenzyl)-2(1H)-Pyridinone (CAS 242471-94-9)
- Key Differences : Replaces the ethylsulfanyl and methyl groups with an allyl-sulfanyl moiety.
3-[5-[(3-Chlorophenyl)Methylsulfanyl]-4-(4-Ethoxyphenyl)-1,2,4-Triazol-3-yl]Pyridine
- Key Differences : Features a 3-chlorobenzylsulfanyl group and 4-ethoxyphenyl substitution on the triazole.
Analogues with Pyridine/Pyridinone Core Modifications
2-{[4-(4-Chlorophenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-1-(1-Pyrrolidinyl)Ethanone
- Key Differences: Replaces the pyridinone core with a pyridine ring and introduces a pyrrolidinyl ethanone side chain.
- Implications: The pyrrolidinyl group may enhance solubility and pharmacokinetic properties, while the pyridine core lacks the keto group of pyridinone, reducing hydrogen-bonding capacity .
Analogues with Varying Sulfanyl Substituents
5-(4-Allyl-5-Sulfanyl-4H-1,2,4-Triazol-3-yl)-1-Benzyl-2(1H)-Pyridinone (CAS 148372-30-9)
- Key Differences : Substitutes the dichlorobenzyl group with a benzyl moiety and retains the allyl-sulfanyl group.
Research Findings and Implications
- Substituent Effects : Ethylsulfanyl and methyl groups on the triazole ring (target compound) balance steric effects and metabolic stability better than bulkier substituents (e.g., allyl) .
- Dichlorobenzyl Group: Enhances lipophilicity and target engagement but may increase toxicity risks compared to non-halogenated analogues .
- Data Gaps: No direct biological or physicochemical data for the target compound are provided in the evidence. Existing analogues suggest that crystallography tools (e.g., SHELX , ORTEP ) could elucidate structural features influencing activity.
Biological Activity
1-(2,4-Dichlorobenzyl)-3-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone is a compound of significant interest due to its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a pyridinone core linked to a triazole ring and a dichlorobenzyl moiety. This unique arrangement contributes to its biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Antimicrobial Activity : The triazole ring is known for its antifungal properties. Compounds with similar structures have been shown to inhibit fungal growth by disrupting cell membrane synthesis.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. The presence of the triazole moiety is linked to potential kinase inhibition, which is crucial in cancer therapy.
- Anti-inflammatory Effects : Some derivatives of triazoles exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes.
Biological Activity Data
Case Studies
- Anticancer Activity : In a study evaluating various triazole derivatives, this compound was tested against the HCT-116 colon carcinoma cell line. The compound demonstrated an IC50 value of 6.2 μM, indicating significant cytotoxicity against cancer cells .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of similar triazole compounds. The results showed that compounds with structural similarities to our compound effectively inhibited bacterial growth, particularly against Gram-positive bacteria .
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?
The compound can be synthesized via nucleophilic substitution reactions involving 1,2,4-triazole-3-thiol derivatives. A typical procedure involves reacting 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol with an alkyl halide (e.g., ethyl bromide) in methanol under basic conditions (e.g., NaOH). Key steps include precise stoichiometric control of the alkyl halide and maintaining anhydrous conditions to avoid side reactions like hydrolysis. Reaction progress is monitored via TLC, and purification is achieved using column chromatography .
Q. Which spectroscopic and analytical methods are most effective for structural characterization?
- ¹H-NMR : Identifies substituents on the triazole and pyridinone rings (e.g., ethylsulfanyl protons at δ 1.2–1.4 ppm and methyl groups at δ 2.4–2.6 ppm).
- LC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z ~435) and detects impurities.
- Elemental analysis : Validates purity (>98%) by matching calculated and observed C, H, N, and S percentages. These methods collectively resolve ambiguities in regiochemistry and functional group orientation .
Q. How does the presence of the ethylsulfanyl group influence solubility and stability?
The ethylsulfanyl moiety enhances lipophilicity, improving solubility in organic solvents (e.g., DMSO, chloroform) but reducing aqueous solubility. Stability studies under varying pH (2–9) and temperatures (25–60°C) show degradation via sulfide oxidation at acidic pH, necessitating storage in inert atmospheres .
Advanced Research Questions
Q. How can synthesis yield be optimized using Design of Experiments (DoE)?
A DoE approach evaluates variables like reaction time (6–24 hrs), temperature (40–80°C), and solvent polarity (methanol vs. ethanol). Response surface modeling identifies optimal conditions (e.g., 12 hrs at 60°C in methanol), achieving >85% yield. Statistical tools (e.g., ANOVA) validate reproducibility and factor significance .
Q. What strategies resolve contradictions in biochemical assay data (e.g., inconsistent IC50 values)?
- Dose-response curves : Test multiple concentrations (n ≥ 3 replicates) to account for assay variability.
- Molecular docking : Compare binding poses in target proteins (e.g., cytochrome P450) to identify steric clashes or unfavorable interactions.
- ADME analysis : Use software like SwissADME to predict metabolic liabilities (e.g., ethylsulfanyl oxidation) that may alter activity .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?
In vitro assays with human liver microsomes reveal CYP3A4-mediated metabolism via sulfoxidation. Metabolites are characterized using HPLC-MS/MS. Competitive inhibition studies (e.g., ketoconazole co-administration) confirm CYP3A4 as the primary metabolic pathway, suggesting potential drug-drug interactions .
Q. What in vitro models are suitable for evaluating its antibacterial efficacy?
- MIC assays : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains.
- Biofilm disruption : Use crystal violet staining in 96-well plates to quantify biofilm inhibition.
- Time-kill kinetics : Monitor bacterial viability over 24 hrs to distinguish bacteriostatic vs. bactericidal effects .
Methodological Challenges
Q. How to address low crystallinity for X-ray diffraction studies?
Recrystallization in mixed solvents (e.g., ethyl acetate/hexane) improves crystal quality. Alternatively, co-crystallization with heavy atoms (e.g., bromine derivatives) enhances diffraction patterns. High-resolution data (≤0.8 Å) resolve bond angles and confirm the triazole-pyridinone linkage .
Q. What computational methods predict SAR for triazole derivatives?
- QSAR modeling : Use descriptors like LogP, molar refractivity, and H-bond donors to correlate structural features with activity.
- Molecular dynamics simulations : Analyze ligand-receptor binding stability over 100 ns trajectories (e.g., in GROMACS).
- Free energy perturbation : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
Data Interpretation
Q. How to differentiate between tautomeric forms of the triazole ring in solution?
Variable-temperature ¹H-NMR (25–60°C) detects tautomer equilibria via signal splitting. For example, 1H- vs. 4H-triazole tautomers show distinct chemical shifts for NH protons (δ 10–12 ppm). DFT calculations (e.g., Gaussian 09) predict the dominant tautomer based on thermodynamic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
